molecular formula C23H28O4 B13423810 21-Hydroxypregna-4,9(11),16-triene-3,20-dione 21-acetate CAS No. 23460-76-6

21-Hydroxypregna-4,9(11),16-triene-3,20-dione 21-acetate

Cat. No.: B13423810
CAS No.: 23460-76-6
M. Wt: 368.5 g/mol
InChI Key: ZBULDJKFUGQBQC-PTRHGPIFSA-N
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Preparation Methods

The synthesis of 21-Hydroxypregna-4,9(11),16-triene-3,20-dione 21-acetate involves several steps. One efficient method includes the following steps :

    Dehydration of 9α-Hydroxyandrostenedione: This step forms a C9–C11 double bond.

    Construction of the Pregnane Side Chain: Using a cyanohydrin version developed previously.

    Addition of a Dihydroxyacetone Motif: Sequential iodination and acetoxylation to construct the corticosteroid structure.

    Introduction of the Ring A C1–C2 Double Bond: Using an original culture of Pimelobacter simplex VKPM Ac-1632.

    Introduction of the Ring D 16,17-Double Bond: Dehydration of the 17α-OH to produce the tetraene structure.

Chemical Reactions Analysis

21-Hydroxypregna-4,9(11),16-triene-3,20-dione 21-acetate undergoes various chemical reactions, including :

    Oxidation: Commonly using reagents like potassium permanganate or chromium trioxide.

    Reduction: Using reagents such as lithium aluminum hydride.

    Substitution: Halogenation reactions using reagents like bromine or chlorine.

The major products formed from these reactions include various fluorinated corticosteroids, such as betamethasone, sinaflan, and triamcinolone .

Comparison with Similar Compounds

21-Hydroxypregna-4,9(11),16-triene-3,20-dione 21-acetate is unique due to its specific structural modifications that enhance its anti-inflammatory and immunosuppressive properties . Similar compounds include :

    Betamethasone: A fluorinated corticosteroid with potent anti-inflammatory effects.

    Sinaflan: Another fluorinated corticosteroid used in the treatment of inflammatory conditions.

    Triamcinolone: A corticosteroid with similar applications but different structural features.

These compounds share similar mechanisms of action but differ in their specific structural modifications and potency .

Properties

CAS No.

23460-76-6

Molecular Formula

C23H28O4

Molecular Weight

368.5 g/mol

IUPAC Name

[2-[(8S,10S,13S,14S)-10,13-dimethyl-3-oxo-1,2,6,7,8,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C23H28O4/c1-14(24)27-13-21(26)20-7-6-18-17-5-4-15-12-16(25)8-10-22(15,2)19(17)9-11-23(18,20)3/h7,9,12,17-18H,4-6,8,10-11,13H2,1-3H3/t17-,18-,22-,23-/m0/s1

InChI Key

ZBULDJKFUGQBQC-PTRHGPIFSA-N

Isomeric SMILES

CC(=O)OCC(=O)C1=CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)CC[C@@]43C)C

Canonical SMILES

CC(=O)OCC(=O)C1=CCC2C1(CC=C3C2CCC4=CC(=O)CCC43C)C

Origin of Product

United States

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